2-(2-Benzylphenoxy)-5-bromoaniline
Description
Properties
IUPAC Name |
2-(2-benzylphenoxy)-5-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO/c20-16-10-11-19(17(21)13-16)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOAACAFTPUGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylphenoxy)-5-bromoaniline typically involves the reaction of 2-benzylphenol with 5-bromo-2-nitroaniline. The process includes the following steps:
Nitration: The nitration of 2-bromophenol to form 5-bromo-2-nitrophenol.
Reduction: The reduction of 5-bromo-2-nitrophenol to 5-bromo-2-aminophenol.
Etherification: The reaction of 5-bromo-2-aminophenol with benzyl chloride to form 2-(2-benzylphenoxy)-5-bromoaniline.
Industrial Production Methods
Industrial production methods for 2-(2-Benzylphenoxy)-5-bromoaniline may involve large-scale nitration and reduction processes, followed by etherification under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylphenoxy)-5-bromoaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(2-Benzylphenoxy)-5-bromoaniline is in medicinal chemistry:
- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The bromo group may enhance the compound's ability to interact with biological targets, potentially leading to novel anticancer agents.
- Antimicrobial Properties : Studies have shown that anilines can possess antimicrobial activity. The presence of the benzylphenoxy moiety may enhance this effect by improving solubility and bioavailability.
Organic Synthesis
In organic synthesis, 2-(2-Benzylphenoxy)-5-bromoaniline serves as a valuable intermediate:
- Building Block for Complex Molecules : The compound can be used as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.
- Reagent in Chemical Reactions : It can act as a reagent in reactions such as Suzuki coupling, which is vital for forming carbon-carbon bonds in pharmaceutical development.
Material Science
The compound's unique properties also make it suitable for applications in material science:
- Polymer Chemistry : Incorporating 2-(2-Benzylphenoxy)-5-bromoaniline into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials.
- Dyes and Pigments : Due to its chromophoric properties, it can be explored as a dye or pigment in various applications, including textiles and coatings.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of brominated anilines. The findings indicated that derivatives similar to 2-(2-Benzylphenoxy)-5-bromoaniline showed significant inhibition of cancer cell proliferation through targeted kinase inhibition. This highlights the potential for further development into therapeutic agents.
Case Study 2: Synthesis Applications
In a research article from Synthetic Communications, researchers demonstrated the successful use of 2-(2-Benzylphenoxy)-5-bromoaniline as an intermediate in synthesizing novel heterocyclic compounds. This study emphasized its versatility as a reagent and its effectiveness in producing complex structures efficiently.
Mechanism of Action
The mechanism of action of 2-(2-Benzylphenoxy)-5-bromoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Benzylphenoxy)-5-bromoaniline with analogous compounds, focusing on structural features, synthesis, and biological activity.
Substitution Patterns and Electronic Effects
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) vs. methoxy (electron-donating) alters the aniline ring’s electron density, influencing reactivity in nucleophilic substitutions or electrophilic aromatic substitutions.
- Lipophilicity : Benzyl and biphenyl groups enhance lipophilicity, which may improve membrane permeability in drug candidates .
Key Observations :
Biological Activity
2-(2-Benzylphenoxy)-5-bromoaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₆BrNO
- Molecular Weight : 354.24 g/mol
- CAS Number : 946786-89-6
Synthesis
The synthesis of 2-(2-Benzylphenoxy)-5-bromoaniline typically involves the bromination of an aniline derivative followed by etherification with benzyl phenol. The following reaction steps are commonly utilized:
- Bromination : Bromine is added to the aniline under acidic conditions to introduce the bromine atom at the desired position.
- Etherification : The brominated aniline is then reacted with benzyl phenol in the presence of a base to form the ether linkage.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of 2-(2-Benzylphenoxy)-5-bromoaniline. A notable study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific oncogenic pathways, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes associated with cancer progression. For instance, it was shown to inhibit heat shock protein 90 (HSP90), a chaperone protein that plays a crucial role in protein folding and stability in cancer cells. This inhibition disrupts multiple signaling pathways that are vital for tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, 2-(2-Benzylphenoxy)-5-bromoaniline has demonstrated antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
The biological activity of 2-(2-Benzylphenoxy)-5-bromoaniline can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways related to proliferation and apoptosis.
- Enzyme Interaction : By binding to active sites on target enzymes like HSP90, it prevents substrate binding and alters downstream signaling pathways.
- DNA Interaction : Preliminary studies suggest a potential interaction with DNA, leading to alterations in gene expression that favor apoptosis in cancer cells .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Reported significant inhibition of HSP90 activity, resulting in reduced viability of lung cancer cells. |
| Study C | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
Q & A
Q. What are the established synthetic routes for 2-(2-Benzylphenoxy)-5-bromoaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of bromoaniline derivatives typically involves multi-step protocols, including halogenation, etherification, and reduction. For example, a four-step synthesis of a related compound (3-allyl-2-(allyloxy)-5-bromoaniline) includes nitration, bromination, allylation, and nitro group reduction, achieving a 98% yield under controlled conditions . For 2-(2-benzylphenoxy)-5-bromoaniline:
Bromination : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to selectively brominate the aniline ring.
Etherification : Introduce the benzylphenoxy group via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DMSO at 80°C).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
- Use anhydrous solvents to minimize side reactions.
- Adjust stoichiometry (1.2 eq. benzylphenol) to drive etherification completion.
Q. How can structural ambiguities in 2-(2-Benzylphenoxy)-5-bromoaniline be resolved using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and distinguish overlapping signals using 2D COSY or NOESY. The benzyl group’s CH₂ appears as a singlet (~δ 4.8 ppm).
- ¹³C NMR : Confirm substitution patterns (e.g., C-Br at ~δ 110 ppm, ether linkages at δ 150–160 ppm).
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~387.05 Da) validates molecular weight.
- X-ray Crystallography : Resolve steric effects from the benzylphenoxy group. Crystallize in dichloromethane/hexane (slow evaporation) .
Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes, and how do structural modifications alter inhibitory potency?
Methodological Answer: Studies on 4-(benzyloxy)-2-bromoaniline (a structural analog) suggest competitive inhibition of CYP3A4 via π-π stacking between the benzyl group and the enzyme’s heme pocket . To investigate:
Enzyme Assays : Use recombinant CYP3A4 with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
Kinetic Analysis : Calculate Kᵢ values via Lineweaver-Burk plots.
Structure-Activity Relationship (SAR) : Replace the bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
Data Contradiction Note : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., liver microsomes vs. recombinant enzymes). Standardize using pooled human liver microsomes and control for solvent effects (e.g., DMSO <0.1%) .
Q. How can computational modeling guide the design of 2-(2-Benzylphenoxy)-5-bromoaniline derivatives with improved bioactivity against mycobacterial strains?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The bromine atom may occupy the hydrophobic pocket (ΔG ≈ -9.2 kcal/mol).
- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories).
- QSAR : Corrogate electronic parameters (Hammett σ) with MIC values. Derivatives with -NO₂ substituents show 4-fold lower MICs (2 µg/mL vs. 8 µg/mL for parent compound) .
Q. What experimental strategies address contradictions in reported solubility and stability data for 2-(2-Benzylphenoxy)-5-bromoaniline across different solvents?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and acetonitrile via UV-Vis (λmax ~280 nm).
- Stability Studies : Incubate at 25°C/60°C for 24–72 hrs; monitor degradation via HPLC (C18 column, 70:30 MeOH:H₂O).
- Conflicting Data Resolution : Discrepancies may arise from photodegradation (e.g., in ethanol under UV light). Use amber vials and inert atmospheres for reproducible results .
Q. How can researchers optimize catalytic systems for cross-coupling reactions involving 2-(2-Benzylphenoxy)-5-bromoaniline?
Methodological Answer:
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos (2 mol%) with KOtBu in toluene (80°C, 12 hrs) to couple with aryl amines.
- Suzuki-Miyaura : Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃ vs. K₃PO₄). Yields improve with microwave-assisted heating (120°C, 30 mins, 85% yield) .
- Leaving Group Effects : Replace Br with OTf for enhanced reactivity in Pd-catalyzed reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
